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Compound of Interest

Compound Name: 1-Heptyl-4-iodobenzene

Cat. No.: B161933

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties, spectroscopic data, synthesis, and reactivity of 1-Heptyl-4-iodobenzene. This
compound serves as a key intermediate in organic synthesis, particularly in the construction of
complex molecular architectures relevant to drug discovery and materials science.

Chemical Identity and Physical Properties

1-Heptyl-4-iodobenzene is an aromatic compound characterized by a heptyl group and an
iodine atom at the para positions of a benzene ring. Its physical state is a clear, colorless to
yellow liquid.

Table 1: Chemical Identifiers for 1-Heptyl-4-iodobenzene
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Identifier Value

CAS Number 131894-91-2[1][2][3][4]

Molecular Formula CisHaal[1][2][3][4]

Molecular Weight 302.20 g/mol [1]

IUPAC Name 1-heptyl-4-iodobenzene[1]

SMILES CCCCCCCC1=CC=C(l)C=C1[1][3]

InChl Key NHXKOPSTJIPLWPK-UHFFFAOYSA-N[1]

Table 2: Physical and Chemical Properties of 1-Heptyl-4-iodobenzene

Property Value

Appearance Clear colorless to yellow liquid

Boiling Point 165 °C at 10 mmHg[1]

Refractive Index 1.5450-1.5490 at 20°C

Flash Point >120 °C (>248 °F)[1]

Solubility Insoluble in water; soluble in common organic
solvents like ether, chloroform, and benzene.

Purity Commercially available in 98% purity.[1]

Spectroscopic Analysis

Detailed spectroscopic data for 1-Heptyl-4-iodobenzene is not widely available in public
spectral databases. However, based on the analysis of analogous compounds, the following
spectral characteristics are expected.

'H NMR Spectroscopy (Predicted)

The *H NMR spectrum is expected to show distinct signals for the aromatic protons and the
aliphatic protons of the heptyl chain.
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e Aromatic Region (o 6.8-7.8 ppm): Two doublets are expected, characteristic of a 1,4-
disubstituted benzene ring. The protons ortho to the iodine atom will be shifted further
downfield compared to the protons ortho to the alkyl group.

 Aliphatic Region (6 0.8-2.6 ppm):

[e]

A triplet around & 2.5-2.6 ppm for the benzylic methylene protons (-CHz-Ar).

o

A multiplet around & 1.5-1.6 ppm for the methylene group beta to the ring.

[¢]

A series of multiplets between 6 1.2-1.4 ppm for the remaining four methylene groups.

[e]

A triplet around 6 0.8-0.9 ppm for the terminal methyl group (-CHs).

3C NMR Spectroscopy (Predicted)

The proton-decoupled 13C NMR spectrum will show nine distinct signals.

e Aromatic Region (6 90-150 ppm): Six signals are expected for the aromatic carbons. The
carbon bearing the iodine atom (C-I) will be significantly shielded (shifted upfield) to around
90-95 ppm due to the "heavy atom effect”". The carbon attached to the heptyl group will
appear around 140-145 ppm. The remaining four aromatic carbons will resonate in the 128-
138 ppm range.

 Aliphatic Region (6 14-36 ppm): Seven signals are expected for the heptyl chain carbons,
with the benzylic carbon appearing around 35-36 ppm and the terminal methyl carbon at
approximately 14 ppm.

Mass Spectrometry (Predicted)

Electron lonization (EI) mass spectrometry would likely show a prominent molecular ion peak
[M]* at m/z = 302. The fragmentation pattern is expected to be dominated by:

e Benzylic cleavage: Loss of a hexyl radical (*CsH13) to form a stable tropylium-like cation at
m/z = 119.

o Loss of iodine: A peak corresponding to the heptylbenzene cation [C13H19]* at m/z = 175.
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« lodine cation: A peak at m/z = 127 corresponding to [I]*.

o Alkyl chain fragmentation: A series of peaks corresponding to the loss of alkyl fragments
from the heptyl chain.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of 1-n-Heptyl-4-iodobenzene would show
characteristic absorption bands:

C-H stretching (aromatic): ~3000-3100 cm~1

C-H stretching (aliphatic): ~2850-2960 cm~1

C=C stretching (aromatic): ~1400-1600 cm~1

C-H bending (aliphatic): ~1375-1470 cm~1

C-I stretching: ~500-600 cm~1

Synthesis and Experimental Protocols

While a specific, published protocol for the synthesis of 1-Heptyl-4-iodobenzene is not readily
available, a representative procedure can be devised based on standard methods for the
synthesis of 4-alkylanilines and subsequent Sandmeyer-type iodination.

Representative Synthesis of 1-Heptyl-4-iodobenzene

The synthesis can be envisioned as a two-step process starting from 4-heptylaniline.

NaNOz2, HClI

4-Heptylaniline 0-5°C ] 4-Heptylb(§}r111zc;3rrilcelglazonlum | K heat 1-Heptyl-4-iodobenzene

Click to download full resolution via product page

Caption: Synthesis of 1-Heptyl-4-iodobenzene.
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Experimental Protocol: Diazotization and lodination
» Diazotization:

o To a cooled (0-5 °C) solution of 4-heptylaniline (1 equivalent) in aqueous hydrochloric acid
(3 equivalents), a solution of sodium nitrite (1.1 equivalents) in water is added dropwise,
maintaining the temperature below 5 °C.

o The reaction mixture is stirred for an additional 30 minutes at this temperature. The
formation of the diazonium salt can be monitored using starch-iodide paper.

e lodination (Sandmeyer-type reaction):

o A solution of potassium iodide (1.5 equivalents) in water is added to the cold diazonium
salt solution.

o The mixture is slowly warmed to room temperature and then gently heated (e.g., to 50-60
°C) until nitrogen evolution ceases.

o After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl
ether or dichloromethane).

o The organic layer is washed with agueous sodium thiosulfate to remove any residual
iodine, followed by washing with brine.

o The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
removed under reduced pressure.

o The crude product is then purified by vacuum distillation to yield pure 1-Heptyl-4-
iodobenzene.

Reactivity and Applications in Drug Development

Aryl iodides are highly valuable building blocks in medicinal chemistry due to the reactivity of
the carbon-iodine bond.[5] This bond is readily activated by transition metal catalysts, making
1-Heptyl-4-iodobenzene an excellent substrate for various cross-coupling reactions used to
construct complex drug-like molecules.[6][7] The long alkyl chain can also contribute to
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modulating the lipophilicity of a target molecule, a critical parameter in drug design. Additionally,
molecules with similar structures are used in the synthesis of liquid crystals.[8][9]

Palladium-Catalyzed Cross-Coupling Reactions

1-Heptyl-4-iodobenzene is an ideal substrate for Suzuki, Sonogashira, and Heck couplings,
which are fundamental transformations in modern drug discovery.[5]

a) Suzuki-Miyaura Coupling

The Suzuki reaction forms a new carbon-carbon single bond by coupling the aryl iodide with an
organoboron compound.[10] This is a widely used method for constructing biaryl structures.

4-Heptyl-1,1'-biphenyl Derivative

Catalytic Cycle
Reductive
Elimination
(R-R)
Pd(0)L2 [=—
Oxidative
Adgltllon Ligand Transmetalation
Gl e | (RUB(OR)) | [R-Pd(ID)-RI(L2)]*
R-Pd(ID)-I(L2) »| R-Pd(I1)-OR"(L2)
/ P
1-Heptyl-4-iodobenzene Arylboronic Acid

Click to download full resolution via product page
Caption: Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki Coupling:

» To an oven-dried flask under an inert atmosphere (e.g., Argon), add 1-Heptyl-4-
iodobenzene (1 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as
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Pd(PPhs)s (1-5 mol%), and a base (e.g., K2COs or Cs2COs3, 2-3 eq.).

e Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).

e Heat the reaction mixture (e.g., 80-100 °C) with stirring until the starting material is
consumed (monitored by TLC or GC-MS).

 After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl
acetate).

» Wash the combined organic layers with brine, dry over anhydrous Na>SOa4, and concentrate

in vacuo.

Purify the residue by flash column chromatography on silica gel.
b) Sonogashira Coupling

The Sonogashira reaction couples the aryl iodide with a terminal alkyne to form a C(sp2)-C(sp)
bond, yielding an arylalkyne.[11][12] This is a key reaction for introducing linear, rigid structural
motifs.
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1-Heptyl-4-(alkynyl)benzene

Palladium Cycle
Reductive
Elimination
Pd(0)L2 (R-C=C-R")
Oxidative
Addition
(R-D R-Pd(ID)-I(L2) Transmetalation
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Terminal Alkyne Cu(hX Deprotonation
(Base, R'-C=CH)

Click to download full resolution via product page
Caption: Sonogashira cross-coupling reaction.
General Experimental Protocol for Sonogashira Coupling:

 In aflask under an inert atmosphere, dissolve 1-Heptyl-4-iodobenzene (1 eq.), a palladium
catalyst (e.g., Pd(PPhs)2Clz, 1-3 mol%), and a copper(l) co-catalyst (e.g., Cul, 2-5 mol%) in a
suitable solvent (e.g., THF or DMF).

e Add a base, typically an amine such as triethylamine or diisopropylamine (2-3 eq.), followed
by the terminal alkyne (1.1-1.2 eq.).

« Stir the reaction at room temperature or with gentle heating until completion.
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e Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.
e Wash the organic layer, dry, and concentrate.

 Purify the product by column chromatography.

c) Heck Reaction

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, creating
a new carbon-carbon bond at an sp2 carbon.[13]

Crlahigfocle

Elimination
(Base)

Oxidative
Pd(0)L2 Addition

RD)

B-Hydride
Elimination

Migratory
Insertion

Alkene
Coordination

Sigma-Alkyl-Pd(IT) Substituted Alkene

H-Pd(IT)-I(L2)

Alkene-Complex

R-PA(ID)-I(L2)

1-Heptyl-4-iodobenzene

Alkene

Click to download full resolution via product page
Caption: Mizoroki-Heck cross-coupling reaction.
General Experimental Protocol for Heck Coupling:

o Combine 1-Heptyl-4-iodobenzene (1 eq.), the alkene (1.1-1.5 eq.), a palladium source
(e.g., Pd(OAC)2, 1-5 mol%), a phosphine ligand (e.g., PPhs or P(o-tolyl)s), and a base (e.qg.,
EtsN or K2CO:s) in a sealed tube.

e Add a polar aprotic solvent such as DMF or acetonitrile.
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e Heat the mixture to 80-140 °C until the reaction is complete.

o Cool the reaction, filter off any solids, and partition the filtrate between water and an organic
solvent.

e Wash the organic layer, dry, concentrate, and purify the product by chromatography.

Safety and Handling

1-Heptyl-4-iodobenzene should be handled with appropriate safety precautions in a well-
ventilated fume hood.

» Hazards: Causes skin irritation and serious eye irritation. Combustible liquid. The compound
is light-sensitive and should be stored in a cool, dark place.[1]

o Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side
shields, and a lab coat.

» Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away
from heat, sparks, and open flames.

» First Aid: In case of eye contact, rinse cautiously with water for several minutes. In case of
skin contact, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed,
seek medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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